molecular formula C6H7NO3S B13107347 5-Methoxypyridine-2-sulfinic acid

5-Methoxypyridine-2-sulfinic acid

Cat. No.: B13107347
M. Wt: 173.19 g/mol
InChI Key: LZCZZEAZADFVNB-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-sulfinic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, where the sulfinic acid group is attached to the second carbon of the pyridine ring, and a methoxy group is attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxypyridine-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with sulfur dioxide and a reducing agent. The reaction typically occurs under mild conditions, and the product is isolated through crystallization or other purification techniques .

Another method involves the use of Grignard reagents, where 2-methoxypyridine is reacted with sulfur dioxide in the presence of a Grignard reagent to form the sulfinic acid derivative .

Industrial Production Methods

Industrial production of this compound often involves the large-scale application of the above synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The product is typically purified through crystallization, distillation, or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methoxypyridine-2-sulfinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxypyridine-2-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophiles. The methoxy group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the sulfinic acid group, making it less reactive in certain contexts.

    5-Chloro-2-methoxypyridine-4-sulfinic acid: Contains a chlorine atom, which can alter its reactivity and applications.

    Pyridine-2-sulfinic acid:

Uniqueness

5-Methoxypyridine-2-sulfinic acid is unique due to the presence of both the methoxy and sulfinic acid groups

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

5-methoxypyridine-2-sulfinic acid

InChI

InChI=1S/C6H7NO3S/c1-10-5-2-3-6(7-4-5)11(8)9/h2-4H,1H3,(H,8,9)

InChI Key

LZCZZEAZADFVNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)S(=O)O

Origin of Product

United States

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